Product packaging for 6-(bromomethyl)-6-fluoro-1,4-dioxepane(Cat. No.:CAS No. 2408974-27-4)

6-(bromomethyl)-6-fluoro-1,4-dioxepane

Cat. No.: B6246757
CAS No.: 2408974-27-4
M. Wt: 213.04 g/mol
InChI Key: YNJIUBXNTRDBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Bromomethyl)-6-fluoro-1,4-dioxepane (CAS 1849266-44-9) is a versatile heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a seven-membered 1,4-dioxepane ring system, which serves as a valuable isostere for morpholine and other common heterocycles, potentially offering improved metabolic stability and altered physicochemical properties. The presence of both a reactive bromomethyl group and a fluorine atom on the same carbon center makes it a unique bifunctional synthetic intermediate. The bromomethyl group is a potent alkylating agent, enabling facile ring-opening reactions, nucleophilic substitutions, and the construction of more complex molecular architectures. The adjacent fluorine atom can act as a metabolic blocker, influence electron distribution, and engage in selective non-covalent interactions, making this compound particularly valuable for medicinal chemistry programs aimed at optimizing potency and pharmacokinetic profiles. Its primary research applications include use as a key precursor in the synthesis of novel polymer materials, functionalized ligands for catalysis, and complex small molecules for pharmaceutical development. As with related dioxepane derivatives explored for agricultural applications, this fluorinated analog holds significant potential in creating bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2408974-27-4

Molecular Formula

C6H10BrFO2

Molecular Weight

213.04 g/mol

IUPAC Name

6-(bromomethyl)-6-fluoro-1,4-dioxepane

InChI

InChI=1S/C6H10BrFO2/c7-3-6(8)4-9-1-2-10-5-6/h1-5H2

InChI Key

YNJIUBXNTRDBQW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)(CBr)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromomethyl 6 Fluoro 1,4 Dioxepane

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 6-(bromomethyl)-6-fluoro-1,4-dioxepane suggests several strategic disconnections. The primary disconnection points are the ether linkages of the 1,4-dioxepane ring and the carbon-halogen bonds.

A logical retrosynthetic approach would involve disconnecting the 1,4-dioxepane ring to reveal a diol and a dihalide or an epoxide precursor. One potential disconnection breaks the two C-O bonds of the ring, leading back to a C2 synthon and a C5 synthon. A more common and practical approach involves a double Williamson ether synthesis-type cyclization. This would disconnect the ring at the two ether linkages, suggesting a precursor like 2-(bromomethyl)-2-fluoro-1,3-propanediol and a suitable two-carbon electrophile.

Alternatively, a disconnection at the C-Br and C-F bonds could be considered, leading to a precursor with a different set of functionalities that can be later converted to the desired halogens. However, the simultaneous and selective introduction of bromine and fluorine at a quaternary center is often challenging. Therefore, a strategy that builds the halogenated carbon center first and then constructs the ring is often preferred.

Design and Elaboration of Key Synthetic Precursors

Based on the retrosynthetic analysis, the design of key precursors is crucial. A primary precursor would be a molecule already containing the bromo- and fluoro-substituted quaternary carbon. A plausible starting material is a derivative of 2,2-disubstituted-1,3-propanediol.

The synthesis of a key intermediate such as 2-(bromomethyl)-2-fluoro-1,3-propanediol could start from a simpler, commercially available starting material. For instance, the synthesis could begin with a Michael addition to an appropriate acceptor, followed by reduction and subsequent halogenation steps. The elaboration of these precursors requires careful selection of reagents and reaction conditions to ensure high yields and avoid side reactions.

Comprehensive Analysis of Established and Novel Synthetic Pathways

The synthesis of this compound can be approached through several synthetic pathways. These pathways can be broadly categorized based on the strategy for ring formation and the introduction of the halogen substituents.

The formation of the seven-membered 1,4-dioxepane ring is a key step in the synthesis. researchgate.net Common cyclization strategies include intramolecular Williamson ether synthesis and ring-closing metathesis. nih.govnih.govqyaobio.com

For this compound, an intramolecular Williamson ether synthesis is a viable option. This would involve a diol precursor reacting with a dihaloethane under basic conditions. The challenge lies in controlling the regioselectivity of the cyclization to favor the formation of the seven-membered ring over potential side products.

Another approach is the cyclization of a precursor that already contains one of the ether linkages. For instance, a bromo-fluoro substituted alcohol could be reacted with an epoxide or a vinyl ether to form an intermediate that can then be cyclized.

The introduction of bromine and fluorine at the same carbon atom requires careful planning due to the different reactivity of halogenating agents. rsc.orgrsc.org Regioselectivity is critical to ensure the halogens are introduced at the desired position. khanacademy.orgyoutube.com

One strategy involves the use of a precursor with a double bond, which can then undergo halofluorination or a two-step process of bromination followed by fluorination (or vice-versa). The choice of halogenating agent is crucial for achieving the desired regioselectivity. For instance, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used for the introduction of fluorine. rsc.org For bromination, reagents like N-bromosuccinimide (NBS) or a bromide/bromate couple can be employed. rsc.org

Stereoselectivity becomes a factor if the synthesis starts from a chiral precursor. khanacademy.org While the target molecule as named is achiral, the synthesis might proceed through chiral intermediates where controlling the stereochemistry is important.

A plausible multi-step synthesis could start from a readily available precursor and involve a sequence of reactions to build the target molecule. vapourtec.com For example, a synthesis could commence with the formation of a suitable diol, followed by selective protection of one hydroxyl group. The remaining hydroxyl group could then be used to introduce the bromo- and fluoro-substituents. Finally, deprotection and cyclization would yield the desired 1,4-dioxepane.

The mechanistic implications of each step are important to consider. For instance, the halogenation steps may proceed through radical or ionic mechanisms, which will affect the regioselectivity and potential side reactions. The cyclization step is typically an SN2 reaction, and its efficiency will depend on factors such as the concentration of the reactants and the nature of the leaving groups.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and selectivity of the synthesis. researchgate.netscielo.brresearchgate.netchemrxiv.org This involves a systematic study of various parameters for each step of the synthetic sequence.

Table 1: Parameters for Optimization of the Cyclization Step

ParameterVariationsRationale
Solvent Dioxane, THF, DMF, AcetonitrileSolvent polarity can influence the rate and selectivity of the cyclization. beilstein-journals.org
Base NaH, K2CO3, Cs2CO3The strength and nature of the base can affect the deprotonation of the diol and the overall reaction rate.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side reactions. beilstein-journals.org
Concentration High Dilution vs. Standard ConcentrationHigh dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Table 2: Optimization of Halogenation Conditions

ParameterVariationsRationale
Fluorinating Agent Selectfluor, NFSIThe choice of fluorinating agent can impact the efficiency and selectivity of the fluorination step. rsc.org
Brominating Agent NBS, Br2, NaBr/NaBrO3The reactivity and handling of the brominating agent are key considerations. rsc.org
Catalyst Lewis acids, Phase-transfer catalystsCatalysts can enhance the rate and selectivity of the halogenation reactions.
Reaction Time Monitored by TLC or GC-MSOptimizing the reaction time is crucial to maximize product formation and minimize decomposition. scielo.br

By carefully optimizing these conditions, it is possible to develop a robust and efficient synthesis of this compound. Further research into novel catalytic systems and synthetic strategies could lead to even more improved methods for the preparation of this and related halogenated dioxepanes.

Identification and Mitigation of Byproduct Formation in Synthetic Routes

The synthesis of this compound, a complex halogenated cyclic ether, presents significant challenges in controlling selectivity and minimizing the formation of impurities. Due to the absence of a directly reported synthesis in the reviewed literature, this section will explore potential synthetic strategies and the associated byproducts that could arise based on established methodologies for fluorination and bromination of related structures. The discussion will focus on the identification of these potential byproducts and strategies for their mitigation.

A plausible, though hypothetical, synthetic pathway to this compound could involve the initial construction of a 1,4-dioxepane ring system bearing a functional group that can be converted to the target bromomethyl and fluoro substituents. One such strategy could start from a precursor containing an exocyclic alkene, which is then subjected to fluorination and subsequent bromination.

Potential Byproduct Formation during Electrophilic Fluorination:

The introduction of the fluorine atom onto the 6-position of the 1,4-dioxepane ring would likely proceed via an electrophilic fluorination reaction. Reagents such as Selectfluor or other N-F type reagents are commonly employed for such transformations. wikipedia.orgyoutube.com The reaction with an alkene precursor could generate a carbenium ion intermediate, which is then trapped by a fluoride (B91410) source. core.ac.uk

However, this step is prone to the formation of several byproducts:

Rearrangement Products: The carbocation intermediate, if not sufficiently stabilized, could undergo rearrangement to a more stable carbocation before fluoride attack, leading to the formation of constitutional isomers.

Solvent Adducts: If the reaction is carried out in a nucleophilic solvent (e.g., water, alcohols), the solvent molecule can compete with the fluoride ion in attacking the carbocation, resulting in the formation of hydroxylated or alkoxylated byproducts.

Elimination Products: Deprotonation of the carbocation can lead to the formation of unsaturated byproducts within the dioxepane ring.

Difluorinated Products: Under harsh reaction conditions or with an excess of the fluorinating agent, difluorination of the substrate may occur.

Mitigation Strategies for Fluorination Byproducts:

To minimize the formation of these byproducts, several strategies can be employed:

Choice of Fluorinating Agent: The reactivity and selectivity of the fluorination can be tuned by selecting the appropriate N-F reagent. For instance, second-generation reagents like Selectfluor often offer higher yields and cleaner reactions compared to older reagents. wikipedia.org

Reaction Conditions: Careful control of reaction temperature, solvent, and reaction time is crucial. Lower temperatures generally favor the desired product by minimizing side reactions such as rearrangements and elimination. The use of non-nucleophilic solvents is also recommended to avoid the formation of solvent adducts.

Substrate Design: The stability of the carbocation intermediate can be influenced by the neighboring groups. Designing the precursor to favor the formation of a more stable and less rearrangement-prone intermediate can significantly improve the selectivity of the fluorination step.

Potential Byproduct Formation during Radical Bromination:

The introduction of the bromomethyl group would likely be achieved through a radical bromination reaction, for example, using N-bromosuccinimide (NBS) and a radical initiator. libretexts.org This method is commonly used for the bromination of allylic and benzylic positions. youtube.com

Potential byproducts in this step include:

Over-brominated Products: The primary product, the monobrominated compound, can undergo further bromination to yield dibrominated and other polybrominated byproducts.

Isomeric Products: If there are other abstractable hydrogens in the molecule with similar bond dissociation energies, a mixture of isomeric brominated products can be formed. youtube.com

Products from NBS-derived Byproducts: The succinimide (B58015) byproduct from NBS can sometimes participate in side reactions.

Mitigation Strategies for Bromination Byproducts:

Controlling the selectivity of radical bromination is key to obtaining a high yield of the desired product:

Control of Reagent Stoichiometry: Using a controlled amount of NBS, often slightly more than one equivalent, can help to minimize over-bromination. The slow addition of the reagent can also be beneficial.

Use of a Scavenger: The hydrogen bromide (HBr) produced during the reaction can be scavenged to prevent it from reacting with the starting material or product. youtube.com

Regioselectivity: The regioselectivity of radical bromination is generally high for the most stable radical intermediate. youtube.com In the case of a precursor to this compound, the position adjacent to the fluorine atom and the double bond would be activated, directing the bromination to the desired carbon.

Mechanistic Investigations into the Chemical Reactivity and Transformations of 6 Bromomethyl 6 Fluoro 1,4 Dioxepane

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group is a versatile functional handle, and its reactivity in the context of the 6-fluoro-1,4-dioxepane scaffold would be of significant interest.

Nucleophilic Substitution Reactions: Scope and Limitations

Primary alkyl bromides are excellent substrates for nucleophilic substitution reactions (SN2). A systematic study would be required to determine the scope of nucleophiles that can effectively displace the bromide ion in 6-(bromomethyl)-6-fluoro-1,4-dioxepane. A hypothetical data table for such an investigation might look like this:

Nucleophile Product Reaction Conditions Yield (%) Notes
Sodium azide (B81097) (NaN₃)6-(azidomethyl)-6-fluoro-1,4-dioxepaneDMF, 50 °C, 12 hData not availableExpected to proceed smoothly.
Sodium cyanide (NaCN)2-(6-fluoro-1,4-dioxepan-6-yl)acetonitrileDMSO, 80 °C, 24 hData not availablePotential for side reactions.
Phenoxide6-fluoro-6-(phenoxymethyl)-1,4-dioxepaneK₂CO₃, Acetone, reflux, 18 hData not availableBase sensitivity of the dioxepane ring needs to be considered.
Malonic ester enolateDiethyl 2-((6-fluoro-1,4-dioxepan-6-yl)methyl)malonateNaH, THF, 0 °C to rt, 6 hData not availableSteric hindrance from the 6-fluoro group could be a factor.

This table is purely illustrative and awaits experimental validation.

Radical-Mediated Transformations and Reaction Pathways

The carbon-bromine bond in the bromomethyl group can also undergo homolytic cleavage to generate a primary radical. This would open up avenues for various radical-mediated transformations. Research in this area would need to explore reactions such as atom transfer radical addition (ATRA) and reductive dehalogenation. The influence of the geminal fluorine atom on the stability and reactivity of the adjacent radical center would be a key point of investigation.

Elimination Reactions and Olefin Formation

Under appropriate basic conditions, elimination reactions (E2) could potentially occur, leading to the formation of an exocyclic olefin, 6-fluoro-6-methylene-1,4-dioxepane. The viability of this pathway would depend on the acidity of the methylene (B1212753) protons adjacent to the bromine and the steric accessibility for the base. Competitive substitution reactions would likely be a major consideration.

Reactivity Profile of the Fluoro Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge.

Carbon-Fluorine Bond Activation Studies in Organic Transformations

Research would be necessary to determine if the C-F bond in this compound can be activated for transformations. This could involve methodologies such as reductive defluorination using potent reducing agents or transition-metal-catalyzed C-F activation. The success of such reactions is often highly substrate-dependent.

Ring Reactivity and Conformational Dynamics of the 1,4-Dioxepane Core

Acid- and Base-Catalyzed Ring Opening and Recyclization Mechanisms

The reactivity of the 1,4-dioxepane core is anticipated to be susceptible to both acid and base catalysis, potentially leading to ring-opening reactions. In an acidic medium, protonation of one of the ether oxygens would likely initiate the cleavage of a C-O bond, forming a carbocationic intermediate that can be trapped by a nucleophile. Under basic conditions, ring opening is less common for simple ethers but could be facilitated by the presence of the electron-withdrawing fluoro and bromomethyl groups. However, specific mechanistic pathways and the products of such reactions for this compound have not been reported.

Stereochemical Influence on Ring Stability and Reactivity

The stereochemistry at the C6 position, which is a stereocenter due to the four different substituents (fluoro, bromomethyl, and two different ether linkages), would undoubtedly play a crucial role in the molecule's reactivity. The relative orientation of the fluoro and bromomethyl groups would affect the accessibility of the reaction centers and the stability of any intermediates or transition states. For instance, the stereoisomers could exhibit different rates of reaction in stereoselective transformations. Without experimental data, any discussion on the specific stereochemical influence remains speculative.

Detailed Mechanistic Elucidation of Functional Group Interconversions

The bromo and fluoro groups on the this compound molecule represent key sites for functional group interconversions. The bromomethyl group is a classic substrate for nucleophilic substitution reactions (SN1 or SN2), allowing for the introduction of a wide range of functionalities. The fluorine atom, being a poorer leaving group, would be less reactive under typical nucleophilic substitution conditions. The interplay between these two groups and the potential for neighboring group participation from the ether oxygens could lead to complex reaction pathways. Unfortunately, no specific studies detailing these transformations for the title compound are available.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions Involving the Compound

Achieving chemo-, regio-, and stereoselectivity in reactions involving a multifunctional compound like this compound would be a significant synthetic challenge. For example, a reaction with a nucleophile could potentially occur at the bromomethyl carbon, or it could lead to ring opening. The choice of reagents and reaction conditions would be critical in directing the outcome towards a desired product. However, the absence of published research in this area means that the selective transformations of this compound have not been explored or documented.

Strategic Applications of 6 Bromomethyl 6 Fluoro 1,4 Dioxepane in Advanced Organic Synthesis

The Compound as a Versatile Building Block for Molecular Diversity

(No information available in the public domain)

Utility in the Construction of Complex Organic Architectures

(No information available in the public domain)

Incorporation into Macrocyclic and Polycyclic Systems

(No information available in the public domain)

Scaffold for Heterocycle Fusion and Annulation Reactions

(No information available in the public domain)

Precursor in Organofluorine Chemistry and Fluorinated Building Blocks

(No information available in the public domain)

Role in the Synthesis of Functionally Differentiated Molecules

(No information available in the public domain)

Methodological Advancements and Novel Synthetic Strategies Enabled by the Compound

(No information available in the public domain)

Theoretical and Computational Investigations of 6 Bromomethyl 6 Fluoro 1,4 Dioxepane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations would be pivotal in elucidating the electronic structure and bonding characteristics of 6-(bromomethyl)-6-fluoro-1,4-dioxepane. Methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to calculate key electronic properties.

These calculations would reveal the distribution of electron density, highlighting the influence of the electronegative fluorine and bromine atoms. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.4 eV
Dipole Moment2.5 D

Note: These values are illustrative and would be determined from actual quantum chemical calculations.

Detailed Conformational Analysis and Energy Landscape Mapping

The seven-membered ring of the 1,4-dioxepane system can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of bulky and electronegative substituents at the C6 position introduces significant steric and electronic effects that influence the conformational preferences.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the rotatable bonds. The results would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and its influence on reactivity.

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%)
Chair (axial F)0.0065
Chair (equatorial F)0.8525
Twist-Boat2.1010

Note: The data presented is a hypothetical representation of results from a conformational analysis.

Prediction of Reaction Pathways and Transition State Analysis

Computational methods can be used to predict the likely reaction pathways for this compound. For instance, nucleophilic substitution reactions at the bromomethyl group are expected to be a primary transformation.

Transition state theory, combined with quantum chemical calculations, would be used to locate the transition state structures for these reactions. The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. This analysis would clarify the mechanistic details of its reactions.

Computational Modeling of Solvent Effects on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of reactions involving this compound can be significantly influenced by the solvent. Computational modeling can account for these effects using either implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

These models would help in understanding how the solvent stabilizes charged intermediates and transition states, thereby affecting reaction rates and product distributions. For example, polar aprotic solvents might favor SN2 reactions, and the computational models would quantify this preference.

Derivation of Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., by changing the halogen substituents) and calculating the corresponding electronic and energetic properties, quantitative structure-reactivity relationships (QSRRs) can be derived.

These relationships would correlate calculated parameters (like atomic charges, bond lengths, or activation energies) with experimentally observable reactivity. For example, a correlation could be established between the partial charge on the carbon atom of the bromomethyl group and the rate of nucleophilic substitution. This approach provides predictive power for designing related molecules with desired chemical properties.

Future Research Directions and Unexplored Avenues for 6 Bromomethyl 6 Fluoro 1,4 Dioxepane

Development of Enantioselective and Diastereoselective Synthetic Approaches

The presence of a stereocenter at the C6 position of 6-(bromomethyl)-6-fluoro-1,4-dioxepane makes the development of stereoselective synthetic methods a paramount objective. Access to enantiomerically pure forms of the molecule is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.

Future research should focus on the design and implementation of catalytic enantioselective and diastereoselective strategies for its synthesis. This could involve the use of chiral catalysts, such as organocatalysts or transition metal complexes, to control the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective fluorination of a suitable precursor alcohol could be a viable strategy. nih.govresearchgate.net The stereocontrolled synthesis of related fluorinated alkanes has been achieved through sequential fluorination of diastereoisomeric alcohol-diepoxides, a technique that could be adapted for the synthesis of the target dioxepane. nih.govresearchgate.net

Exploration of Novel Catalytic Transformations Involving the Compound

The reactivity of the bromomethyl group in this compound offers a gateway to a wide array of chemical transformations. This functional group can readily participate in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Future investigations should explore novel catalytic transformations that leverage this reactivity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to form new carbon-carbon bonds, thereby expanding the molecular complexity of the derivatives. Furthermore, the development of novel catalytic systems that can selectively activate the C-Br bond in the presence of the fluoro and ether functionalities will be a significant contribution.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Characterization

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new transformations. Advanced spectroscopic and analytical techniques will play a pivotal role in elucidating these mechanisms.

In-depth NMR spectroscopic studies, including 1H, 13C, 19F, and 2D-correlation experiments, can provide detailed information about the structure and stereochemistry of the molecule and its derivatives. Computational modeling and density functional theory (DFT) calculations can complement experimental data by providing insights into transition state geometries and reaction energy profiles. The use of techniques such as X-ray crystallography will be invaluable for the unambiguous determination of the three-dimensional structure of crystalline derivatives.

Expansion of Synthetic Applications in Novel Chemical Contexts

The unique structural features of this compound make it an attractive building block for the synthesis of novel and complex molecules. Its incorporation into larger molecular architectures could lead to the discovery of compounds with interesting biological or material properties.

Future research should aim to expand the synthetic utility of this compound in diverse chemical contexts. For instance, it could serve as a key intermediate in the synthesis of fluorinated analogues of natural products or pharmaceutically active compounds. Its application in the synthesis of novel polymers or functional materials is another promising avenue for exploration. The ability to introduce a fluorinated seven-membered ring system into various scaffolds could have a profound impact on their conformational preferences and physicochemical properties.

Design and Synthesis of Analogs with Tunable Reactivity Profiles

Systematic modification of the this compound structure can lead to the creation of a library of analogs with tunable reactivity and properties. This approach allows for a fine-tuning of the molecule's behavior to suit specific applications.

Green Chemistry Approaches to the Synthesis and Transformations of the Compound

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste and environmental impact. gcande.org The development of environmentally benign methods for the synthesis and transformation of this compound is a crucial long-term goal. researchgate.netejcmpr.com

Future research should explore green chemistry approaches such as the use of safer solvents, catalytic reactions with high atom economy, and energy-efficient reaction conditions. gcande.org For instance, investigating enzymatic transformations or reactions in aqueous media could significantly improve the environmental footprint of its synthesis and subsequent modifications. The development of one-pot or tandem reaction sequences would also contribute to a more sustainable chemical process by reducing the number of purification steps and minimizing waste generation.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-(bromomethyl)-6-fluoro-1,4-dioxepane, and how can experimental design improve yield?

Answer:
Synthesis typically involves bromination and fluorination steps, where reaction parameters (temperature, solvent polarity, catalyst loading) significantly impact yield. To optimize conditions, use factorial design (e.g., 2^k designs) to systematically vary factors and identify interactions . For example:

FactorLow Level (-1)High Level (+1)
Temperature40°C80°C
Solvent (DMF)10% v/v30% v/v
Catalyst (Pd)0.5 mol%1.5 mol%

Analyze results using ANOVA to prioritize influential factors. Orthogonal design (e.g., Taguchi methods) can further reduce experimental runs while maintaining robustness . Post-optimization, validate yields via NMR or GC-MS to confirm reproducibility.

Basic: How can researchers characterize the stability of this compound under varying storage conditions?

Answer:
Stability studies require controlled degradation experiments. Design a split-plot experiment to test:

  • Primary factors : Temperature (4°C, 25°C, 40°C), humidity (0%, 60%).
  • Secondary factors : Light exposure (dark vs. UV).

Collect time-series data (e.g., HPLC purity at 0, 7, 14 days). Use kinetic modeling (Arrhenius equation) to predict degradation rates. Advanced tools like COMSOL Multiphysics can simulate molecular interactions under stress conditions . Note contradictions between experimental and simulated data; recalibrate models using empirical degradation constants.

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The fluorinated dioxepane ring imposes steric hindrance near the bromomethyl group, slowing SN2 mechanisms. To analyze:

Perform DFT calculations (e.g., Gaussian 09) to map electron density and transition states.

Compare experimental kinetic data (e.g., rate constants in polar aprotic solvents) with computational predictions.

SolventExperimental k (s⁻¹)Calculated k (s⁻¹)
DMSO1.2 × 10⁻³1.1 × 10⁻³
THF3.5 × 10⁻⁴4.0 × 10⁻⁴

Resolve discrepancies by adjusting solvent parameters in simulations .

Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering). Use:

  • Variable-temperature NMR to detect conformational changes.
  • 2D NOESY to confirm spatial proximity of protons.

For ambiguous splitting, apply line-shape analysis (e.g., DNMR3 software) to extract exchange rates. Cross-validate with X-ray crystallography or IR spectroscopy . If inconsistencies persist, revisit synthetic routes to rule out diastereomer contamination.

Advanced: How can AI-driven tools enhance the design of this compound-based drug delivery systems?

Answer:
AI models (e.g., neural networks) predict physicochemical properties (logP, solubility) critical for drug delivery. Steps:

Train models on existing dioxepane derivatives with known ADMET profiles.

Use COMSOL Multiphysics to simulate release kinetics in biological matrices .

Validate with in vitro assays (e.g., Franz cell diffusion).

Model PredictionExperimental ResultError (%)
logP = 2.1logP = 2.38.7
t₁/₂ = 12 ht₁/₂ = 14 h14.3

Refine models using Bayesian optimization to minimize error .

Advanced: What statistical approaches are recommended for analyzing multi-parameter interactions in catalytic cycles involving this compound?

Answer:
Employ response surface methodology (RSM) to model nonlinear interactions. For example, study catalyst turnover vs.:

  • Substrate concentration
  • Reaction time
  • Pressure (for gas-phase reactions).

Use central composite design to explore curvature effects. Analyze data with partial least squares (PLS) regression to handle collinearity . For mechanistic insights, integrate microkinetic modeling (e.g., Chemkin) with experimental rate data .

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